2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is a synthetic organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes an indane-1,3-dione core with a 4-ethoxyphenylamino group attached via a methylene bridge. The compound’s molecular formula is C18H15NO3, and it has a molar mass of 293.32 g/mol .
Mechanism of Action
Target of Action
It’s known that indane-1,3-dione, a core structure in this compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s known that indane-1,3-dione and its derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indane-1,3-dione and its derivatives are known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Indane-1,3-dione and its derivatives are known to have various applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-ethoxyaniline in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is facilitated by the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and photoinitiators for polymerization
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the 4-ethoxyphenylamino group.
Uniqueness
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 4-ethoxyphenylamino group enhances its bioactivity and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUQTXQFAZYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185808 |
Source
|
Record name | 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-57-6 |
Source
|
Record name | 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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